N-Boc-N-methoxy-glycine

Description

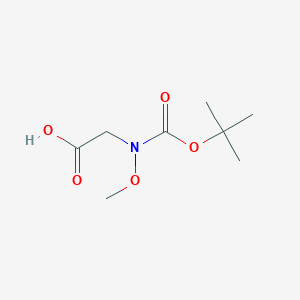

Structure

3D Structure

Properties

IUPAC Name |

2-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9(13-4)5-6(10)11/h5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKVZJKYGMNUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of N Boc N Methoxy Glycine

Reactivity of the Glycine (B1666218) Carboxylate Moiety in Derivatization

The carboxylic acid group of N-Boc-N-methoxy-glycine is a primary site for derivatization, allowing for its incorporation into larger molecular structures. Standard peptide coupling and activation chemistries can be readily applied to this moiety.

The carboxylate of this compound can be converted into various activated forms to facilitate amide bond formation. A common strategy is the synthesis of activated esters, such as N-hydroxysuccinimide (NHS) esters. This transformation is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like a carbodiimide.

Another significant transformation is the formation of N-methoxy-N-methyl amides, commonly known as Weinreb amides. These amides are valuable synthetic intermediates because they can react with organometallic reagents to yield ketones without the common side reaction of over-addition to form tertiary alcohols. mychemblog.comorientjchem.org The synthesis of a Weinreb amide from an N-protected amino acid generally involves activating the carboxylic acid, often with a reagent like N,N'-carbonyldiimidazole (CDI), followed by reaction with N,O-dimethylhydroxylamine hydrochloride. semanticscholar.org This protocol is applicable to this compound, enabling its conversion into a versatile intermediate for the synthesis of complex molecules. orientjchem.orgsemanticscholar.org

Table 1: Common Methods for Carboxylate Activation

| Activated Group | Typical Reagents | Resulting Intermediate |

|---|---|---|

| Activated Ester | N-Hydroxysuccinimide (NHS), Carbodiimide (e.g., DCC, EDC) | N-Boc-N-methoxy-glycyl-OSu |

Reactivity of the N-Methoxy Amine Functionality

The N-methoxy amine group, protected by the Boc group, offers unique reactivity that can be exploited for chemoselective modifications. This functionality distinguishes it from standard alpha-amino acids.

The N-methoxy amine moiety enables specific ligation chemistries that are orthogonal to traditional peptide synthesis. anu.edu.au These reactions are crucial for bioconjugation, where the selective joining of two molecules in a complex biological environment is required. The N-methoxy group can enhance the nucleophilicity of the adjacent nitrogen atom, enabling direct coupling reactions that are not feasible with ordinary amides. researchgate.net This unique reactivity has been leveraged in auxiliary-mediated native chemical ligation strategies, which expand the scope of protein synthesis beyond the conventional N-terminal cysteine requirement. nih.gov

Activated N-hydroxysuccinimide (NHS) esters are widely used reagents that selectively react with primary and, to a lesser extent, secondary amines to form stable amide bonds. glenresearch.comthermofisher.com The nitrogen atom in this compound is part of a carbamate (B1207046) and is further substituted with a methoxy (B1213986) group, rendering it sterically hindered and electronically deactivated. Consequently, it does not react with NHS esters under standard physiological or slightly basic pH conditions (pH 7.2-8.5) typically used for bioconjugation. thermofisher.com This lack of reactivity ensures the chemoselectivity of NHS ester-based modifications at other sites in a molecule containing an this compound residue.

The reactivity of the N-methoxy amine functionality towards carbonyls and isocyanates is highly dependent on the presence of the Boc group. While the Boc-protected nitrogen is unreactive, its deprotection unveils a primary N-methoxy amine. This exposed group can readily condense with aldehydes and ketones to form stable oxime linkages, a cornerstone of modern bioconjugation.

Furthermore, the N-methoxy amine functionality has been shown to react chemoselectively with isothiocyanates. semanticscholar.orgtandfonline.comresearchgate.net This reaction provides a specific method for coupling molecules containing an N-methoxy amine to surfaces or other molecules functionalized with an isothiocyanate group, which is particularly useful for purification and immobilization applications. organic-chemistry.orgnih.gov

Transformations and Stability Considerations Involving the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under specific acidic conditions. total-synthesis.com

The Boc group is stable to basic conditions, catalytic hydrogenation, and many nucleophiles. total-synthesis.com However, it is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk The deprotection mechanism proceeds through the protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which then decomposes into isobutene and a proton. total-synthesis.com

This acid-lability must be considered when planning synthetic routes involving other acid-sensitive functional groups. reddit.com The choice of deprotection conditions allows for selective removal of the Boc group while leaving other protecting groups, such as Fmoc or Cbz, intact, which is a key principle in orthogonal protection strategies in peptide synthesis. total-synthesis.com

Table 2: Stability and Deprotection of the Boc Group

| Condition | Stability of Boc Group | Common Reagents |

|---|---|---|

| Strong Acid | Labile (Cleaved) | Trifluoroacetic Acid (TFA), HCl in Dioxane |

| Base (e.g., Piperidine) | Stable | - |

| Catalytic Hydrogenation | Stable | H₂, Pd/C |

Acidic Deprotection Mechanisms and Mitigation of tert-Butyl Cation Side Reactions

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in various conditions and its facile removal under acidic conditions. nih.gov The deprotection of this compound is typically achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.com

The mechanism of acidic deprotection involves the initial protonation of the carbonyl oxygen of the Boc group. This is followed by the fragmentation of the protonated carbamate, which leads to the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine of the glycine derivative. total-synthesis.comorganic-chemistry.org The tert-butyl cation is a highly reactive intermediate that can lead to undesirable side reactions. organic-chemistry.org

A primary concern is the intermolecular alkylation of nucleophilic functional groups within the substrate or other molecules present in the reaction mixture. total-synthesis.com Nucleophilic amino acid residues such as tryptophan and methionine are particularly susceptible to alkylation by the tert-butyl cation. total-synthesis.com Other nucleophiles that can be affected include thiols and electron-rich aromatic rings. researchgate.net To prevent these side reactions, "scavengers" are commonly added to the reaction medium. These scavengers are nucleophilic species that efficiently trap the tert-butyl cation. organic-chemistry.orgresearchgate.net

Table 1: Common Scavengers for Mitigating tert-Butyl Cation Side Reactions

| Scavenger | Chemical Class | Function |

|---|---|---|

| Anisole | Phenol ether | Traps tert-butyl cation through Friedel-Crafts alkylation. |

| Thiophenol | Thiol | Acts as a strong nucleophile to capture the carbocation. organic-chemistry.orgresearchgate.net |

| Cresol | Phenol | Aromatic scavenger that undergoes alkylation. total-synthesis.com |

The choice of acid and reaction conditions can also influence the extent of side reactions. While strong acids like TFA are effective, milder acidic conditions or Lewis acids can also be employed for deprotection, sometimes offering greater selectivity in complex molecules. nih.gov The general instability of the Boc group to both strong acids and certain Lewis acids is a key consideration in its synthetic applications. total-synthesis.com

Orthogonal Protection Strategies in Multi-functional Molecule Synthesis

In the synthesis of complex molecules with multiple functional groups, such as peptides or modified natural products, an orthogonal protection strategy is essential. total-synthesis.comorganic-chemistry.org Orthogonality in this context means that different protecting groups can be removed under distinct reaction conditions without affecting the others. total-synthesis.com This allows for the selective deprotection and modification of specific sites within a molecule.

The N-Boc group of this compound is a cornerstone of such strategies due to its acid lability. It is orthogonal to several other widely used protecting groups that are stable to acidic conditions. total-synthesis.comorganic-chemistry.org This orthogonality is fundamental in methodologies like Solid Phase Peptide Synthesis (SPPS). total-synthesis.com

Table 2: Orthogonal Protecting Group Pairs with Boc

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Boc? |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.com | Yes total-synthesis.comorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂) total-synthesis.com | Yes total-synthesis.com |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd) total-synthesis.com | Yes total-synthesis.com |

| Benzyl | Bn | Catalytic Hydrogenation (H₂) | Yes |

The most common orthogonal partner for the Boc group is the base-labile Fmoc group. total-synthesis.comorganic-chemistry.org In a synthetic route, a Boc-protected amine can be deprotected with an acid like TFA, leaving an Fmoc-protected amine intact. Conversely, the Fmoc group can be removed with a base like piperidine (B6355638) without cleaving the Boc group. This allows for the sequential elongation of a peptide chain, for example, by alternating the deprotection of N-terminal Boc or Fmoc groups.

Similarly, the Cbz and Alloc groups, which are removed under reductive and metal-catalyzed conditions, respectively, are fully orthogonal to the acid-sensitive Boc group. total-synthesis.com This enables chemists to design complex synthetic pathways involving the selective manipulation of amino, hydroxyl, and carboxyl groups by choosing the appropriate combination of protecting groups.

Intramolecular Reactivity of the N-Boc Group with Neighboring Nucleophilic and Electrophilic Moieties

While often considered a stable and simple protecting group, the N-Boc group can exhibit intramolecular reactivity, participating in reactions with neighboring functional groups. researchgate.net This reactivity is an important consideration in synthetic design, as it can lead to unexpected side products or be harnessed for specific transformations.

One documented intramolecular reaction involves the nucleophilic attack of a nearby group onto the carbonyl carbon of the carbamate. For example, N-Boc protected aziridines can undergo Lewis acid-catalyzed intramolecular rearrangement to form oxazolidinones. researchgate.net In other systems, a proximate, highly nucleophilic alkoxide, generated for instance by the deprotection of a silyl (B83357) ether, can attack the Boc group, leading to an N-to-O Boc transfer. total-synthesis.com

The carbamate functionality itself can influence the reactivity of adjacent positions. The protons on the carbon alpha to a Boc-protected nitrogen can be deprotonated under certain conditions, forming a carbanion that can then participate in intramolecular cyclization reactions. researchgate.net

Furthermore, under strongly basic conditions, the NH moiety of a Boc-carbamate can be deprotonated. This can be followed by the elimination of the tert-butoxide anion to generate a reactive isocyanate intermediate. researchgate.net This isocyanate can then be trapped by intramolecular nucleophiles, such as hydroxyl or amine groups, to form cyclic urethanes or ureas. researchgate.net The reactivity of the Boc group is also influenced by the electronic nature of the molecule; electron-withdrawing groups adjacent to the N-Boc group can destabilize the carbamate and enhance its reactivity towards cleavage. nih.govrsc.org

This inherent reactivity underscores that the Boc group is not merely a passive shield but can actively participate in chemical transformations depending on the molecular context and reaction conditions. total-synthesis.comresearchgate.net

Applications in Advanced Organic and Bioorganic Synthesis

Building Block in Peptide and Peptoid Synthesis

The primary application of N-Boc-protected glycine (B1666218) derivatives is in the synthesis of peptide and peptoid structures. Peptoids, or N-substituted glycine oligomers, are a class of peptide mimics that offer significant advantages, including resistance to proteolytic degradation and increased synthetic accessibility. nih.gov The modular nature of these building blocks facilitates the creation of diverse molecular libraries for various applications, from drug discovery to materials science. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and peptoid synthesis, allowing for the efficient, automated construction of oligomers on a solid support. peptide.com N-Boc-glycine derivatives are integral to this process, serving as one of the fundamental units for chain elongation.

The selection of a protecting group strategy is critical in SPPS, with the two dominant methodologies being the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. americanpeptidesociety.org N-Boc-glycine is, by its nature, designed for the Boc strategy, where the Boc group serves as a temporary Nα-protectant. peptide.com This group is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), to expose a free amine for the next coupling cycle. peptide.compeptide.com

While designed for Boc chemistry, derivatives of N-Boc-glycine can be engineered for compatibility with the orthogonal Fmoc strategy. nih.govsemanticscholar.org In Fmoc-SPPS, the Nα-Fmoc group is removed with a base, such as piperidine (B6355638), while acid-labile groups like Boc are used for side-chain protection. americanpeptidesociety.orgaltabioscience.comiris-biotech.de For instance, a building block like N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed to be fully compatible with Fmoc-SPPS, where the Boc group acts as a stable, permanent protectant on a side-chain modification throughout the synthesis. nih.govsemanticscholar.org This dual compatibility allows for greater flexibility in designing complex synthetic schemes.

Table 1: Comparison of Boc and Fmoc SPPS Deprotection Conditions

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Trifluoroacetic acid (TFA) americanpeptidesociety.org | Piperidine americanpeptidesociety.org |

| Cleavage Condition | Moderate Acid peptide.com | Mild Base americanpeptidesociety.org |

| Side-Chain Protection | Benzyl-based (Bzl) groups peptide.com | tert-butyl (tBu) based groups iris-biotech.de |

| Final Cleavage | Strong acid (e.g., HF) altabioscience.com | Strong acid (e.g., TFA) altabioscience.com |

A significant challenge in SPPS is the aggregation of the growing peptide chain, which can hinder reagent access and lead to incomplete reactions and low yields. nih.gov These "difficult sequences" often contain hydrophobic or β-branched amino acids. nih.gov The choice of synthetic strategy can play a crucial role in mitigating these issues.

Boc-based SPPS is often considered superior for synthesizing difficult sequences compared to the Fmoc strategy. nih.gov The repeated TFA washes used for Boc deprotection help to disrupt the formation of stable secondary structures that lead to aggregation. nih.gov Furthermore, in specific contexts like Peptide Nucleic Acid (PNA) synthesis, aggregation of poly-thymine sequences has been overcome by using protected thymine (B56734) monomers. rsc.org Raising the temperature during the coupling step has also been employed to improve coupling efficiency and reduce aggregation. medsci.org The selection of efficient coupling reagents, such as HATU (2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), is another key strategy to ensure complete and rapid amide bond formation, particularly at sterically hindered junctions. nih.govmedsci.org

Peptide Nucleic Acids (PNAs) are synthetic DNA and RNA analogues with a backbone composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds. This neutral backbone allows PNAs to bind to complementary nucleic acid strands with high affinity and specificity, making them valuable tools in diagnostics and gene therapy. mdpi.com

N-Boc-protected glycine derivatives are fundamental building blocks for the synthesis of the PNA backbone. rsc.org The synthesis is performed on a solid support, analogous to SPPS, where the Boc group provides temporary protection of the backbone's secondary amine. rsc.org Several protecting group strategies have been developed for PNA synthesis, with the original and widely used method being the Boc/Z scheme, where the Boc group protects the backbone amine and benzyloxycarbonyl (Z) groups protect the nucleobases. rsc.orgbiosearchtech.com An alternative, the Fmoc/Bhoc strategy, is also common and more compatible with automated DNA synthesizers. biosearchtech.com The choice of strategy is crucial for a successful synthesis, and Boc-protected monomers remain a cornerstone of these methods. rsc.org

Table 2: Common Protecting Group Strategies in PNA Monomer Synthesis

| Backbone Protection (Temporary) | Nucleobase Protection (Permanent) | Common Application Notes |

| Boc (tert-butyloxycarbonyl) | Z (Benzyloxycarbonyl) | The original PNA synthesis strategy; considered to yield high-purity oligomers. rsc.orgbiosearchtech.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Bhoc (Benzhydryloxycarbonyl) | Widely used, especially in automated synthesis; compatible with PNA-peptide synthesis. rsc.orgbiosearchtech.com |

| Mmt (Monomethoxytrityl) | Acyl (e.g., Benzoyl) | Designed for compatibility with standard DNA synthesis for creating PNA-DNA chimeras. rsc.org |

| Boc | Acyl | An alternative strategy for the synthesis of PNA and PNA-DNA chimeras. nih.gov |

The synthesis of large proteins (>50 amino acids) often exceeds the practical limits of stepwise SPPS. mdpi.com Native Chemical Ligation (NCL) is a powerful technique that overcomes this limitation by enabling the covalent joining of two unprotected peptide fragments in solution. wikipedia.orgnih.gov The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue, forming a native peptide bond at the ligation site. nih.govnih.gov

The synthesis of the required peptide thioesters is readily accomplished using Boc-SPPS. wikipedia.org The conditions of the Boc strategy are compatible with the stable linkage required to generate the thioester on the resin. In contrast, standard Fmoc-SPPS is generally incompatible with the direct synthesis of C-terminal thioesters because the base-labile Fmoc group removal conditions can cleave the thioester linkage. iris-biotech.dewikipedia.org Therefore, N-Boc-glycine and other Boc-protected amino acids are essential for preparing the thioester fragments needed for NCL. Furthermore, recent advances have extended NCL to non-cysteine junctions through the use of thiol-containing auxiliaries. researchgate.net Building blocks derived from Boc-protected amino acids can be used to install these auxiliaries, expanding the scope of NCL for the assembly of complex proteins. researchgate.net

The functionalization of peptides through site-specific modification and bioconjugation is critical for developing probes, diagnostics, and therapeutics. N-Boc-glycine derivatives can be elaborated into specialized building blocks that facilitate these modifications directly during SPPS.

A prime example is the development of N-Boc-N-(2-(tritylthio)ethoxy)glycine as a tool for chemical ubiquitination, a key post-translational modification (PTM). nih.govsemanticscholar.org This building block can be coupled to a lysine (B10760008) side chain during standard Fmoc-SPPS. nih.gov This approach allows for the precise installation of a ubiquitin mimic at a specific site, a process that is often difficult and low-yielding using traditional post-synthetic methods. semanticscholar.org Crucially, this building block strategy is fully compatible with the synthesis of peptides containing other PTMs, such as phosphorylation, methylation, and acetylation, as well as with the incorporation of fluorescent labels and biotin (B1667282) tags. nih.govsemanticscholar.org This demonstrates the power of using custom-designed N-Boc-glycine derivatives to create complex, multi-functionalized peptides for advanced applications in chemical biology.

Synthesis of N-Substituted Glycine Oligomers (Peptoids) and their Derivatives

Peptoids, or oligo-N-substituted glycines, are a class of peptide mimics that have garnered significant interest due to their enhanced proteolytic stability and potential for high-throughput combinatorial synthesis. nih.gov The most prevalent method for preparing peptoids is the "submonomer" solid-phase synthesis developed by Zuckermann and colleagues. semanticscholar.org This technique involves a two-step iterative cycle: acylation of a resin-bound amine with a haloacetic acid (e.g., bromoacetic acid), followed by nucleophilic displacement of the halide by a primary amine (the "submonomer"), which introduces the desired side chain. semanticscholar.org

An alternative, though less common, approach involves the sequential coupling of pre-formed N-substituted glycine monomers, similar to traditional solid-phase peptide synthesis. semanticscholar.org N-Boc-N-methoxy-glycine falls into this latter category as a pre-formed, N-protected, N-substituted glycine. Specifically, it is an N-alkoxy-substituted monomer. While not typically employed in the mainstream submonomer synthesis of diverse peptoid libraries, N-(alkoxy)glycine monomers are of interest for their ability to influence the backbone conformation of the resulting oligomer. nsf.gov The presence of the alkoxy substituent on the nitrogen atom can enforce a trans-amide bond geometry, a feature used in the design of peptoids with defined secondary structures. nsf.gov

| Parameter | Submonomer Method | Monomer Method |

| Building Blocks | Haloacetic acid + Primary amines | Pre-synthesized N-substituted glycine monomers |

| Key Advantage | High diversity from readily available amines | Allows incorporation of complex/sensitive side chains |

| Efficiency | Highly efficient and automatable | Requires separate synthesis for each monomer |

| Role of this compound | Not applicable | Can be used as a pre-formed N-alkoxy monomer |

Role in Complex Molecule Construction

The utility of this compound as a precursor for constructing complex molecular architectures is assessed below.

Precursors in Highly Enantio- and Diastereoselective Mannich Reactions with N-Boc-Imines

The asymmetric Mannich reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of chiral β-amino carbonyl compounds and their derivatives. nih.gov In the context of amino acid synthesis, the reaction between a glycine nucleophile equivalent and an imine is of particular importance. Highly enantio- and diastereoselective variants often employ a glycine Schiff base (e.g., from benzophenone (B1666685) and a glycine ester) as the glycine precursor. nih.govnih.gov Deprotonation of the Schiff base generates a stabilized enolate that adds to an electrophilic N-Boc-imine, with stereocontrol exerted by a chiral catalyst. nih.gov

This compound is not a typical precursor for generating the required glycine enolate in these reactions. The N,N-disubstitution, with both Boc and methoxy (B1213986) groups, precludes the formation of the Schiff base necessary for activation in many catalytic systems. The standard approach relies on glycine derivatives with a free or easily derivatized N-H group.

| Component | Typical Reagents | Catalyst Examples | Stereoselectivity |

| Glycine Equivalent | Glycine Schiff bases (e.g., from t-butyl glycinate) | Cinchona alkaloid-derived thioureas | Up to 99% ee |

| Electrophile | N-Boc-imines (pre-formed or generated in situ) | Cyclopropenimines | High dr (>20:1) and ee (>95%) |

Synthesis of α,β-Diamino Acid Derivatives via Glycine Equivalents

The direct product of the Mannich reaction between a glycine enolate equivalent and an imine is a protected α,β-diamino acid derivative. rsc.org This transformation establishes the vicinal diamine motif, a key structural feature in many biologically active molecules and ligands. rsc.org The stereochemical outcome of the reaction dictates the configuration of the two newly formed stereocenters at the α and β positions.

As established in the previous section, the successful synthesis of α,β-diamino acid derivatives via the asymmetric Mannich reaction relies on specific types of glycine equivalents, such as glycine Schiff bases, that can be readily converted into nucleophilic enolates. nih.govnih.gov The chemical structure of this compound makes it unsuitable as a direct precursor in these well-established synthetic routes.

Applications in the Asymmetric Synthesis of Chiral Amino Acid Derivatives (e.g., β-Amino Acids)

The catalytic asymmetric synthesis of β-amino acids is a significant area of research, with several established strategies. rsc.org Beyond the Mannich reaction, prominent methods include the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters and the asymmetric hydrogenation of β-enamino esters. rsc.org Another powerful strategy involves the alkylation of chiral nucleophilic glycine equivalents, such as those derived from Ni(II) complexes of glycine Schiff bases, which allow for the stereocontrolled introduction of various side chains. nih.gov

A review of the literature concerning these methods does not indicate the use of this compound as a substrate or key intermediate. These syntheses generally require specific functionalities on the glycine precursor—such as an N-H bond for Schiff base formation or the ability to coordinate to a metal center in a specific way—that are absent in the N,N-disubstituted structure of this compound.

Intermediate in the Synthesis of Diketopiperazine Scaffolds

Diketopiperazines (DKPs) are cyclic dipeptides that represent a common and privileged scaffold in medicinal chemistry. nih.gov Their synthesis is most often achieved by the head-to-tail cyclization of a linear dipeptide precursor. baranlab.org Recent advancements have focused on the preparation of selectively protected DKPs, such as mono-Boc-DKPs, which serve as versatile intermediates for further peptide elongation. nih.govacs.org These syntheses typically begin with standard N-protected amino acids (e.g., N-Fmoc or N-PMB protected), which are coupled to form a dipeptide ester that is subsequently deprotected and induced to cyclize. acs.org

There is no evidence in the surveyed literature to suggest that this compound is used as an intermediate in the synthesis of diketopiperazine scaffolds. The presence of the N-methoxy group would complicate the standard peptide coupling and cyclization protocols required for DKP formation.

Participation in Catalytic Reactions

Catalytic processes in organic chemistry involve substances that accelerate a reaction without being consumed. These can be small organic molecules (organocatalysts), metal complexes, or enzymes. While glycine itself is a substrate for enzymes like glycine oxidase, and derivatives of glycine are key reactants in many organocatalyzed and metal-catalyzed reactions, the role is typically that of a substrate, not a catalyst. nih.gov The structure of this compound, a protected amino acid, does not lend itself to a catalytic role, and no such applications have been reported in the scientific literature.

Applications in Organocatalyzed Transformations, such as Mannich Reactions

While direct experimental applications of this compound in organocatalyzed Mannich reactions are not extensively documented, the reactivity of analogous N-Boc protected glycine derivatives and N-Boc imines in such transformations provides a strong basis for its potential utility. The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. researchgate.net In its organocatalytic asymmetric variant, it provides a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products.

In a typical organocatalyzed Mannich reaction involving a glycine derivative, a glycine ester imine acts as the nucleophile, reacting with an electrophilic imine. nih.govacs.org For instance, cyclopropenimine catalysts have been shown to be highly effective in promoting the Mannich reaction between glycine imines and N-Boc-aldimines, affording vicinal diamino acid derivatives with high diastereo- and enantioselectivity. nih.gov The reaction proceeds through the deprotonation of the glycine imine by the organocatalyst to form a reactive enolate, which then adds to the N-Boc-imine.

Similarly, organocatalytic asymmetric Mannich-type reactions have been developed using N-Boc protected alpha-amido sulfones as precursors for the in situ generation of N-Boc imines. nih.gov These reactions, often catalyzed by phase-transfer catalysts, allow for the use of various carbon nucleophiles like malonates and β-ketoesters under mild conditions. nih.gov The N-Boc group is crucial in these transformations as it activates the imine towards nucleophilic attack and the resulting N-Boc protected β-amino acids are versatile intermediates for peptide synthesis. nih.gov

Given that this compound is an N-Boc protected glycine derivative, it can be envisioned to participate in similar organocatalyzed Mannich reactions. The acidic α-proton of the glycine moiety could be deprotonated by a suitable organocatalyst to form a nucleophilic enolate, which could then react with various electrophiles, including N-Boc-imines. The specific impact of the N-methoxy group on the reactivity and stereoselectivity of such a reaction would be an interesting area for future investigation.

Table 1: Examples of Organocatalyzed Asymmetric Mannich Reactions with N-Boc Protected Substrates

| Nucleophile Precursor | Electrophile | Organocatalyst Type | Product Type | Ref |

| Glycine Imines | N-Boc-aldimines | Cyclopropenimine | α,β-Diamino Acid Derivatives | nih.gov |

| Malonates, β-ketoesters | N-Boc-imines (from α-amido sulfones) | Phase-Transfer Catalyst | β-Amino Acids | nih.gov |

| α-Aminomaleimides | N-Boc-imines | Urea-type | Chiral Maleimide Derivatives | oup.com |

Conceptual Relevance to Iron-Catalyzed N=S Coupling Reactions of N-Methoxy Arylamides

Recent advancements in catalysis have demonstrated the utility of N-methoxy arylamides in iron-catalyzed N=S coupling reactions to synthesize N-acyl sulfoximines. nih.govacs.org This transformation is significant as sulfoximines are important structural motifs in medicinal chemistry. The established mechanism for this reaction provides a strong conceptual framework for the potential application of this compound in similar catalytic cycles.

The iron-catalyzed N=S coupling reaction involves the interaction of an N-methoxy amide with a sulfoxide (B87167) in the presence of an iron(III) catalyst, such as iron(III) chloride (FeCl₃). acs.org A plausible reaction mechanism proceeds through the following key steps: nih.govacs.org

Coordination: The N-methoxy amide coordinates to the iron(III) catalyst.

Deprotonation: A base, such as triethylamine (B128534) (Et₃N), facilitates the deprotonation of the N-H bond, leading to the formation of an iron-amide intermediate.

Fe-Nitrenoid Formation: This intermediate is believed to transform into an iron-nitrenoid complex.

Nucleophilic Attack: The sulfoxide acts as a nucleophile and attacks the iron-nitrenoid species.

Product Formation and Catalyst Regeneration: Subsequent rearrangement and elimination of a methoxy group yields the desired N-acyl sulfoximine (B86345) product and regenerates the active iron(III) catalyst. acs.org

This compound possesses the critical N-methoxy amide functional group that is central to this catalytic cycle. Conceptually, it could serve as a substrate in a similar iron-catalyzed reaction. The N-methoxy amide moiety of this compound could coordinate to the iron catalyst and, following deprotonation, form the key nitrenoid intermediate necessary for the coupling reaction. This would open up a pathway to novel sulfoximine-containing amino acid derivatives. While this application is currently conceptual, the well-established reactivity of N-methoxy arylamides in this context strongly suggests the potential for this compound to participate in related iron-catalyzed transformations. nih.govacs.org

Analytical Methodologies for Structural Elucidation of N Boc N Methoxy Glycine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of N-Boc-N-methoxy-glycine. Through ¹H and ¹³C NMR, the precise connectivity of atoms within the molecule can be determined by analyzing chemical shifts, signal multiplicities, and coupling constants. nih.govnmims.edu

In ¹H NMR, the spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The nine protons of the tert-butoxycarbonyl (Boc) group typically appear as a prominent singlet in the upfield region. The methylene (B1212753) (-CH₂-) protons of the glycine (B1666218) backbone would present as a singlet, while the methoxy (B1213986) (-OCH₃) protons would also yield a singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Boc Group | -C(CH₃)₃ | ~1.46 (s, 9H) | ~28.3 |

| Boc Group | -C (CH₃)₃ | - | ~80.2 |

| Boc Group | C =O | - | ~156.0 |

| Glycine Backbone | -CH₂- | ~3.9-4.1 (s, 2H) | ~45-50 |

| Glycine Backbone | C OOH | - | ~171-173 |

| Methoxy Group | -OCH₃ | ~3.7-3.8 (s, 3H) | ~62-64 |

Note: Predicted values are based on typical ranges for these functional groups and data for structurally related molecules. 's' denotes a singlet.

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to further confirm the structure by establishing correlations between protons and carbons, both directly bonded and over multiple bonds. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound and for studying the fragmentation patterns of its derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS allows for the calculation of a unique elemental composition. nih.gov

For this compound (C₈H₁₅NO₅), the calculated monoisotopic mass is 205.09502 Da. nih.gov An HRMS measurement yielding a value very close to this confirms the molecular formula and rules out other potential compositions.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For protonated this compound, characteristic fragmentation pathways would include:

Loss of the Boc group: A common fragmentation involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group, often leading to a prominent ion corresponding to the remaining structure.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid terminus is another typical fragmentation pathway for amino acids.

Cleavage of the N-O bond: Fragmentation may occur at the N-methoxy bond, resulting in the loss of a methoxy radical.

Studying these fragmentation patterns helps to confirm the identity of the compound and is particularly useful in identifying N-methoxy-glycine residues within a larger peptide sequence during peptide mapping or sequencing experiments. researchgate.net

Table 2: Key HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₅ | nih.gov |

| Exact Mass | 205.09502 Da | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. researchgate.net

The IR spectrum of this compound is expected to display several characteristic absorption bands:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

Strong C=O stretching bands corresponding to the carbamate (B1207046) (Boc group) and the carboxylic acid, usually found around 1700-1750 cm⁻¹. chemicalbook.com

C-O stretching vibrations from the ester-like Boc group and the carboxylic acid.

N-O stretching vibrations from the N-methoxy group.

C-H stretching and bending vibrations from the alkyl groups. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| C-H Stretch | Alkyl (Boc, Methylene) | 2850 - 3000 |

| C=O Stretch | Carbamate (Boc) & Carboxylic Acid | 1700 - 1750 (strong) |

| C-O Stretch | Carbamate, Carboxylic Acid | 1000 - 1300 |

Note: These are approximate ranges and can be influenced by hydrogen bonding and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for this compound itself, as the molecule lacks significant chromophores that absorb light in the UV-Vis range (200-800 nm). However, this technique becomes relevant when N-methoxy-glycine is incorporated into peptides containing aromatic amino acids (e.g., Tryptophan, Tyrosine, Phenylalanine), as the UV-Vis spectrum can then be used to quantify the peptide concentration or to study interactions involving these aromatic residues. mdpi.com

Chiral Chromatography (e.g., SFC) for Enantiomeric Purity Assessment in Stereoselective Syntheses

While glycine and its N-Boc-N-methoxy derivative are achiral, this analytical methodology is crucial when this unit is incorporated into peptides containing chiral amino acids. nih.govresearchgate.net During peptide synthesis, the harsh chemical conditions used for coupling and deprotection can sometimes lead to racemization (the conversion of a pure enantiomer into a mixture of both enantiomers) at the chiral centers of adjacent amino acids. nih.gov

Chiral chromatography is employed to assess the enantiomeric purity of the final peptide product. Techniques like Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can separate the desired peptide diastereomer from any undesired diastereomers formed due to racemization. researchgate.netsigmaaldrich.com

The separation is based on the differential interaction of the diastereomers with the chiral stationary phase. mdpi.com By comparing the chromatogram of the synthesized peptide to that of a reference standard, the percentage of any diastereomeric impurity can be accurately quantified. This analysis is a critical quality control step in the synthesis of stereochemically pure peptides. nih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Modified Peptides

The N-methoxy substitution on the glycine residue restricts the conformational freedom of the peptide backbone compared to a standard glycine residue. This can have a profound effect on the formation of secondary structures like α-helices, β-sheets, and β-turns. researchgate.netsemanticscholar.org

By analyzing the far-UV CD spectrum (typically 190-260 nm) of a peptide containing an N-methoxy-glycine residue, researchers can gain insights into its conformational preferences. mdpi.com

α-Helices show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

β-Sheets typically display a negative band around 217 nm and a positive band around 195 nm.

Random coils or disordered structures have a strong negative band near 200 nm. americanpeptidesociety.org

CD spectroscopy can be used to study how factors like solvent polarity, pH, or temperature affect the conformation of a peptide containing N-methoxy-glycine. nih.govnih.gov This information is vital for understanding the structure-activity relationship of biologically active peptides. nih.gov

Research Challenges and Future Directions in N Boc N Methoxy Glycine Chemistry

Development of More Sustainable and Cost-Effective Synthetic Routes

The current synthesis of N-Boc-N-methoxy-glycine and its derivatives often relies on traditional methods that may involve hazardous reagents and generate significant waste. A primary challenge is the development of greener and more economical synthetic pathways. Future research is expected to focus on several key areas to address these limitations.

One promising direction is the adoption of green chemistry principles in the synthesis of N-protected amino acids. This includes the use of environmentally benign solvents, such as propylene carbonate, which has shown potential as a replacement for dichloromethane (B109758) and DMF in peptide synthesis. The development of catalytic methods, including biocatalysis, can also lead to more sustainable processes by reducing the need for stoichiometric reagents and enabling reactions under milder conditions. For instance, enzymatic resolutions are being applied for the efficient production of optically pure amino acid derivatives.

Furthermore, there is a need to improve the atom economy of the synthetic routes. Traditional methods for Boc protection can have limitations that lead to low yields and the formation of impurities, increasing production costs. symeres.com Methodologies that offer high yields, simple and safe operations, and minimal pollution are crucial for industrial-scale production. symeres.com Research into one-pot syntheses and the use of recyclable reagents and catalysts will be instrumental in achieving these goals.

The table below outlines potential areas for improvement in the synthesis of this compound, aligning with the principles of green chemistry.

| Challenge | Potential Sustainable Solution | Anticipated Benefits |

| Use of hazardous solvents (e.g., DMF, DCM) | Replacement with green solvents (e.g., propylene carbonate, ionic liquids, water) | Reduced environmental impact and improved worker safety |

| Stoichiometric use of reagents | Development of catalytic methods (e.g., biocatalysis, organocatalysis) | Increased atom economy, reduced waste, milder reaction conditions |

| Multi-step synthesis with purification at each step | Development of one-pot or tandem reactions | Reduced solvent usage, energy consumption, and overall cost |

| Generation of non-recyclable byproducts | Use of recyclable reagents and catalysts | Lower material costs and reduced waste streams |

Exploration of Novel Reactive Modes and Transformations for Enhanced Synthetic Utility

While this compound is a valuable building block, particularly in peptide synthesis, exploring its untapped reactivity is a key area for future research. The N-methoxy group offers unique electronic properties that could be exploited in novel chemical transformations, expanding its synthetic utility beyond its current applications.

A significant area of exploration is the use of photoredox catalysis . This technique has emerged as a powerful tool for generating radical species under mild conditions, enabling a wide range of transformations that are often difficult to achieve with traditional methods. The application of photoredox catalysis to N-alkoxy amino acid derivatives could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. For instance, decarboxylative couplings of N-protected amino acids have been shown to be effective for the synthesis of complex molecules, and similar strategies could be developed for this compound.

Another avenue for research is the development of novel cycloaddition reactions . While "click chemistry" has been widely used for bioconjugation, the development of new bioorthogonal reactions involving N-alkoxy amino acids could provide powerful tools for chemical biology. The unique electronic nature of the N-methoxy group might be harnessed to participate in novel cycloaddition pathways, leading to the synthesis of unique heterocyclic scaffolds.

The table below summarizes potential novel reactive modes and their applications.

| Reactive Mode | Potential Transformation | Potential Applications |

| Photoredox Catalysis | Decarboxylative alkylation/arylation | Synthesis of unnatural amino acids and complex peptides |

| Transition Metal Catalysis | C-H activation/functionalization | Late-stage modification of peptides and other biomolecules |

| Novel Cycloaddition Reactions | [3+2] or [4+2] cycloadditions | Synthesis of novel heterocyclic compounds with potential biological activity |

| Radical-mediated Transformations | Generation and trapping of N-centered radicals | Development of new methods for nitrogen-containing ring systems |

Expansion of Applications in Chemical Biology, Materials Science, and Supramolecular Chemistry

The unique structural and electronic properties of this compound suggest that its applications could extend far beyond traditional peptide synthesis. Future research will likely focus on harnessing these properties in diverse fields such as chemical biology, materials science, and supramolecular chemistry.

In chemical biology , the incorporation of this compound and its derivatives into peptides and proteins can be used to probe and modulate biological processes. The N-methoxy group can serve as a unique spectroscopic probe or a handle for bioorthogonal chemistry. For example, a derivative, N-Boc-N-(2-(tritylthio)ethoxy)glycine, has been successfully used as a building block for peptide ubiquitination, a key post-translational modification. nih.gov Further research could explore the use of this compound in the development of novel protein engineering strategies and for the synthesis of peptidomimetics with enhanced stability and biological activity.

In materials science , amino acid-based molecules are increasingly being used to create novel biomaterials. The self-assembly of this compound derivatives could lead to the formation of well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. exlibrisgroup.com These materials could have applications in drug delivery, tissue engineering, and biosensing. The N-methoxy group could play a crucial role in directing the self-assembly process and in tuning the properties of the resulting materials.

In supramolecular chemistry , the ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, makes it an attractive building block for the construction of complex supramolecular architectures. The N-methoxy group can influence the packing of molecules in the solid state and in solution, leading to the formation of unique crystal structures and self-assembled aggregates.

| Field | Potential Application | Key Research Direction |

| Chemical Biology | Probing protein-protein interactions | Incorporation into peptides as non-natural amino acids |

| Development of novel bioconjugation strategies | Exploiting the reactivity of the N-methoxy group | |

| Materials Science | Formation of self-assembling biomaterials | Studying the self-assembly of amphiphilic derivatives |

| Development of functional hydrogels | Tuning gelation properties through chemical modification | |

| Supramolecular Chemistry | Construction of novel supramolecular polymers | Investigating the role of the N-methoxy group in molecular recognition |

| Design of responsive molecular systems | Creating systems that respond to external stimuli |

Advancements in High-Throughput Synthesis and Automation of this compound Derivatives

To fully unlock the potential of this compound and its derivatives, the development of high-throughput synthesis and automated platforms is essential. These technologies will enable the rapid generation of large libraries of compounds for screening in drug discovery, materials science, and other applications.

Automated synthesis platforms , including robotic systems, are becoming increasingly sophisticated and can perform complex multi-step syntheses with high precision and reproducibility. nih.gov The application of these platforms to the synthesis of this compound derivatives would significantly accelerate the discovery of new molecules with desired properties. For example, an automated system could be programmed to synthesize a library of peptides incorporating this compound at various positions, which could then be screened for biological activity.

High-throughput screening (HTS) methods are crucial for evaluating the large number of compounds generated through automated synthesis. The development of new assays that are compatible with HTS formats will be necessary to efficiently screen libraries of this compound derivatives for a wide range of applications.

The integration of artificial intelligence (AI) and machine learning with automated synthesis platforms represents a particularly exciting future direction. AI algorithms can be used to predict the properties of virtual compounds, prioritize synthetic targets, and optimize reaction conditions in real-time. This approach has the potential to dramatically accelerate the discovery and development of new functional molecules based on the this compound scaffold.

| Technology | Application to this compound | Future Outlook |

| Automated Synthesizers | Rapid synthesis of derivative libraries | Integration with machine learning for autonomous discovery |

| High-Throughput Screening | Efficient screening for biological activity and material properties | Development of novel and miniaturized screening assays |

| Robotic Platforms | Handling of reagents and execution of complex synthetic protocols | Increased use of mobile robots for flexible automation |

| Artificial Intelligence | In silico design and optimization of derivatives | AI-driven discovery of new reactions and applications |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-Boc-N-methoxy-glycine to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves Boc protection of glycine derivatives under anhydrous conditions. Key parameters include reaction temperature (0–5°C for Boc activation), stoichiometric ratios (e.g., 1.2 equivalents of di-tert-butyl dicarbonate), and solvent choice (e.g., THF or DCM). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Validate purity using HPLC or LC-MS with a C18 column and aqueous acetonitrile mobile phase .

Q. How can researchers distinguish this compound from its structural analogs using spectroscopic techniques?

- Methodological Answer :

- NMR : The tert-butyl group in Boc-protected compounds shows a singlet at ~1.4 ppm (¹H NMR) and ~28 ppm (¹³C NMR). The methoxy group appears as a singlet near 3.3 ppm (¹H NMR) and ~55 ppm (¹³C NMR). Compare with reference spectra from databases like Reaxys .

- IR : Look for carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) and methoxy C-O stretches (~1100 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks at m/z = 246.1 (C₉H₁₇NO₅) .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

- Methodological Answer : The Boc group is prone to acid-catalyzed cleavage. Store the compound at –20°C in airtight containers with desiccants (e.g., silica gel). Avoid exposure to moisture or amines. Monitor degradation via periodic TLC or NMR. For long-term stability, lyophilization under inert gas (N₂ or Ar) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Discrepancies often arise from impurities or solvent polarity variations. Systematically test solubility in DMSO, DCM, and aqueous buffers (pH 4–7) using gravimetric analysis. For low solubility (<1 mg/mL), employ co-solvents (e.g., 10% MeOH in DCM) or sonication. Cross-validate results with DSC (differential scanning calorimetry) to detect polymorphic forms .

Q. What strategies are effective in minimizing racemization during peptide coupling reactions involving this compound?

- Methodological Answer : Racemization occurs under basic conditions. Use coupling reagents like HATU or DIC/Oxyma Pure at 0°C in DMF. Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent). Alternative approaches include microwave-assisted coupling (30–50°C, 10–15 min) to reduce reaction time .

Q. How can isomer separation challenges in this compound derivatives be addressed using advanced chromatographic techniques?

- Methodological Answer : For diastereomers or regioisomers, employ:

- PGC (Porous Graphitic Carbon) Nano-LC : Resolves structural isomers via hydrophobic/hydrogen bonding interactions. Use gradients of 0.1% formic acid in acetonitrile/water .

- Ion Mobility-MS : Differentiates isomers based on collision cross-section (CCS) values. Calibrate with reference standards .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing variability in Boc deprotection kinetics?

- Methodological Answer : Use nonlinear regression (e.g., first-order kinetics model) to calculate rate constants (k) under varying pH (1–3) and temperature (25–40°C) conditions. Apply ANOVA to assess significance of factors like solvent polarity. Include error bars from triplicate experiments .

Q. How should researchers design experiments to validate the role of this compound in stabilizing transition states during enzymatic reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers with/without the Boc-methoxy group.

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to visualize binding modes .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Methodological Answer : Follow GHS guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.